DIMETHYL 2-[2,2,7-TRIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
DIMETHYL 2-[2,2,7-TRIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, a naphthyl group, and dithiole functionalities
Preparation Methods
The synthesis of DIMETHYL 2-[2,2,7-TRIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
DIMETHYL 2-[2,2,7-TRIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the quinoline or naphthyl rings.
Scientific Research Applications
DIMETHYL 2-[2,2,7-TRIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[2,2,7-TRIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the dithiole groups can interact with cellular thiols, leading to oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to DIMETHYL 2-[2,2,7-TRIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE include:
2,7-Dimethyl-1-octanol: A simpler compound with a similar dimethyl structure but lacking the quinoline and naphthyl groups.
2,2,4-Trimethyl-1,2-dihydroquinoline: Shares the quinoline core but lacks the naphthyl and dithiole functionalities.
1,8-Naphthyridine derivatives: Compounds with a naphthyridine core that exhibit similar biological activities but differ in their structural complexity.
Properties
IUPAC Name |
dimethyl 2-[2,2,7-trimethyl-1-(naphthalene-2-carbonyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO5S3/c1-16-10-13-20-21(14-16)31(26(32)19-12-11-17-8-6-7-9-18(17)15-19)30(2,3)25(37)22(20)29-38-23(27(33)35-4)24(39-29)28(34)36-5/h6-15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDCLECNGBRMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C4=CC5=CC=CC=C5C=C4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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